N-[2-(4-chlorophenyl)ethyl]-3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanamide
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Overview
Description
N-[2-(4-chlorophenyl)ethyl]-3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenyl)ethyl]-3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the chromen-3-yl core: This can be achieved through the Pechmann condensation reaction, where resorcinol reacts with ethyl acetoacetate in the presence of a strong acid catalyst.
Introduction of the methoxy and dimethyl groups: These groups can be introduced through electrophilic aromatic substitution reactions.
Attachment of the 4-chlorophenyl group: This step involves a Friedel-Crafts alkylation reaction using 4-chlorobenzyl chloride.
Formation of the propanamide linkage: This is typically achieved through an amide coupling reaction using appropriate reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorophenyl)ethyl]-3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy and dimethyl groups can be oxidized to form corresponding alcohols or ketones.
Reduction: The carbonyl group in the chromen-3-yl core can be reduced to form alcohols.
Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
N-[2-(4-chlorophenyl)ethyl]-3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
N-[2-(4-chlorophenyl)ethyl]-3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanamide: shares similarities with other chromen-3-yl derivatives and aromatic amides.
Coumarin derivatives: These compounds also contain the chromen-3-yl core and exhibit similar biological activities.
Benzamide derivatives: These compounds share the amide linkage and aromatic structure.
Uniqueness
Structural Complexity: The combination of the chromen-3-yl core with the 4-chlorophenyl and propanamide groups makes this compound unique.
Biological Activity: The specific arrangement of functional groups contributes to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C23H24ClNO4 |
---|---|
Molecular Weight |
413.9 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-3-(7-methoxy-4,8-dimethyl-2-oxochromen-3-yl)propanamide |
InChI |
InChI=1S/C23H24ClNO4/c1-14-18-8-10-20(28-3)15(2)22(18)29-23(27)19(14)9-11-21(26)25-13-12-16-4-6-17(24)7-5-16/h4-8,10H,9,11-13H2,1-3H3,(H,25,26) |
InChI Key |
NCFPSVKZQCILHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OC)CCC(=O)NCCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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